
(R)-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of a 2,5-dimethylphenyl group attached to a 2,2-dimethylpropan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomeric purity. One common method involves the alkylation of a chiral amine with a suitable electrophile, followed by purification to isolate the desired enantiomer. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine may involve large-scale synthesis using similar methods as described above, but with optimization for yield and cost-effectiveness. This can include the use of continuous flow reactors and automated purification systems to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine or chloromethane can be used in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine: The enantiomer of the compound, which may have different biological activity.
1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine: The racemic mixture of the compound.
2,5-Dimethylphenylamine: A simpler analog with similar structural features.
Uniqueness
®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine is unique due to its chiral nature, which can result in specific interactions with biological targets that are not observed with the racemic mixture or other analogs. This enantiomeric specificity can lead to improved efficacy and reduced side effects in pharmaceutical applications.
Propriétés
IUPAC Name |
(1R)-1-(2,5-dimethylphenyl)-2,2-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-9-6-7-10(2)11(8-9)12(14)13(3,4)5/h6-8,12H,14H2,1-5H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDDTXLHLWURPU-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@@H](C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
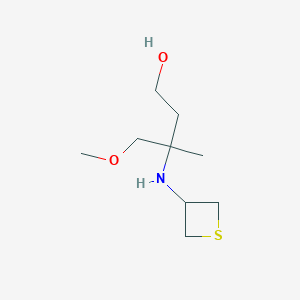
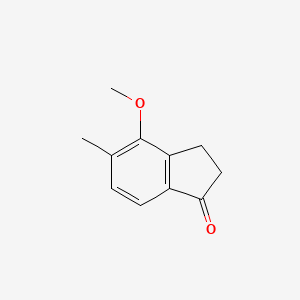
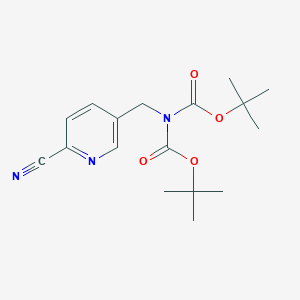
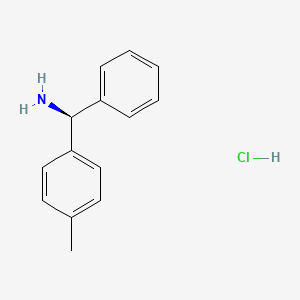


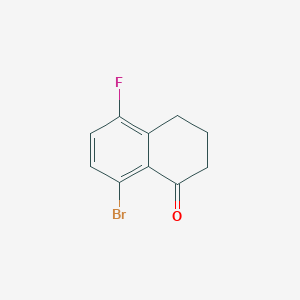
![2,2-Dimethyl-5-[2-(2,4,5-trifluoro-phenyl)-acetyl]-[1,3]dioxane-4,6-dione](/img/structure/B8218713.png)
![1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid](/img/structure/B8218715.png)
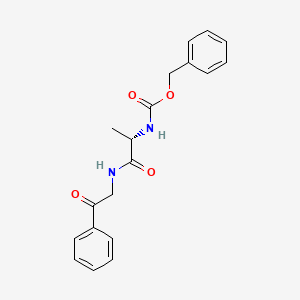

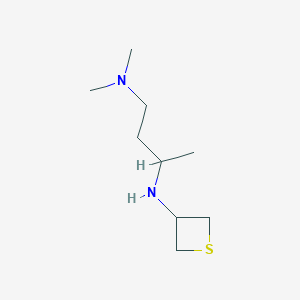

![Tert-butyl 3-ethyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8218753.png)
